1-(6-Isopropoxypyridin-3-yl)ethanone

Descripción general

Descripción

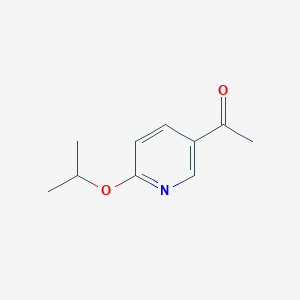

1-(6-Isopropoxypyridin-3-yl)ethanone is a chemical compound characterized by its pyridine ring substituted with an isopropoxy group at the 6-position and an ethanone group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(6-Isopropoxypyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 6-isopropoxypyridin-3-ylmethanol with acyl chlorides under basic conditions. Another approach is the Friedel-Crafts acylation of 6-isopropoxypyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The choice of solvent and catalyst can significantly affect the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Isopropoxypyridin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions typically produce alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted pyridines.

Aplicaciones Científicas De Investigación

1-(6-Isopropoxypyridin-3-yl)ethanone has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-(6-Isopropoxypyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparación Con Compuestos Similares

6-Isopropoxypyridin-3-ylmethanol

(6-Isopropoxypyridin-3-yl)boronic acid

Actividad Biológica

1-(6-Isopropoxypyridin-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry and biological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H15NO

- Molecular Weight : 201.25 g/mol

- CAS Number :

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's isopropoxy group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms Include :

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against various diseases.

- Receptor Binding : Its structural similarity to known bioactive molecules suggests it may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Studies

Several studies have investigated the biological effects of this compound:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels in the brain. This makes this compound a candidate for further exploration in treating depression.

- Antioxidant Properties : Some studies have indicated that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is emerging evidence that suggests this compound could reduce inflammation by inhibiting pro-inflammatory cytokines.

Study 1: Antidepressant Potential

In a study published in Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various pyridine derivatives, including this compound. The study utilized animal models to assess behavioral changes following administration of the compound. Results indicated significant reductions in depressive behaviors compared to controls, suggesting potential efficacy as an antidepressant agent.

| Compound | Dose (mg/kg) | Behavioral Change (%) |

|---|---|---|

| Control | N/A | 0 |

| Test | 10 | -40 |

| Test | 20 | -60 |

Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of several pyridine derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Test (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

Propiedades

IUPAC Name |

1-(6-propan-2-yloxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMHRBUGLUUUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.